molecular formula C15H25NO4 B8386685 4-(2-Methyl-allyl)-piperidine-1,4-dicarboxylic acid mono-tert-butyl ester

4-(2-Methyl-allyl)-piperidine-1,4-dicarboxylic acid mono-tert-butyl ester

Cat. No. B8386685
M. Wt: 283.36 g/mol
InChI Key: PQBBGWQLEQXMLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08324250B2

Procedure details

A flame dried 500 mL four-necked round bottom flask with a mechanic stirrer was charged under inert condition with 4 mL (28 mmol) of diisopropylamine and 65 mL THF. At −5° C. 17.7 mL (28 mmol) 1.6 N butyllithium/hexane-solution was added drop wise over a period of 20 min. The light yellow solution was stirred for 30 min at −5°/−10° C. and afterwards cooled to −75° C. A solution of 7.3 g (26 mmol) piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-(2-methyl-allyl) ester in 25 mL THF was added drop wise during 20 min and stirred for 45 min at −75° C. Addition of a solution of 3.6 mL (28 mmol) TMSCl in 10 mL THF during 15 min was followed by stirring for 30 min at −75° C. and warming up over 45 minutes to ambient temperature. The colorless solution was heated for 67 h at reflux. The light yellow reaction solution was cooled to 5° C., dropwise 50 mL 2 N aq. HCl was added, stirred for 10 min and 100 mL water and 100 mL ethyl acetate was added. The aqueous layer was separated and extracted once with 150 mL ethyl acetate. The organic layers were washed twice with 200 mL brine, dried over Na2SO4, filtered and concentrated under vacuum. The residue was purified on silica eluting with a gradient formed from heptane, ethyl acetate and acetic acid to yield after evaporation of the product containing fractions 4.2 g (57%) of the title compound as off-white solid. MS ISP (m/e): 282.5 [(M+H)+].
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
65 mL
Type
solvent
Reaction Step Two
Name
butyllithium hexane
Quantity
17.7 mL
Type
reactant
Reaction Step Three
Name
piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-(2-methyl-allyl) ester
Quantity
7.3 g
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Quantity
3.6 mL
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(N[CH:5]([CH3:7])[CH3:6])(C)C.[CH2:8]([Li])CCC.CCCCCC.CC(=C)C[O:22][C:23]([CH:25]1[CH2:30][CH2:29][N:28]([C:31]([O:33][C:34]([CH3:37])([CH3:36])[CH3:35])=[O:32])[CH2:27][CH2:26]1)=[O:24].C[Si](Cl)(C)C.Cl>C1COCC1.C(OCC)(=O)C.O>[C:34]([O:33][C:31]([N:28]1[CH2:27][CH2:26][C:25]([CH2:6][C:5]([CH3:7])=[CH2:8])([C:23]([OH:22])=[O:24])[CH2:30][CH2:29]1)=[O:32])([CH3:35])([CH3:36])[CH3:37] |f:1.2|

Inputs

Step One
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
65 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
butyllithium hexane
Quantity
17.7 mL
Type
reactant
Smiles
C(CCC)[Li].CCCCCC
Step Four
Name
piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-(2-methyl-allyl) ester
Quantity
7.3 g
Type
reactant
Smiles
CC(COC(=O)C1CCN(CC1)C(=O)OC(C)(C)C)=C
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
3.6 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The light yellow solution was stirred for 30 min at −5°/−10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A flame dried 500 mL four-necked round bottom flask with a mechanic stirrer
CUSTOM
Type
CUSTOM
Details
At −5° C
TEMPERATURE
Type
TEMPERATURE
Details
afterwards cooled to −75° C
STIRRING
Type
STIRRING
Details
stirred for 45 min at −75° C
Duration
45 min
STIRRING
Type
STIRRING
Details
by stirring for 30 min at −75° C.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
warming up over 45 minutes to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
The colorless solution was heated for 67 h
Duration
67 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
The light yellow reaction solution was cooled to 5° C.
STIRRING
Type
STIRRING
Details
stirred for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted once with 150 mL ethyl acetate
WASH
Type
WASH
Details
The organic layers were washed twice with 200 mL brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica eluting with a gradient
CUSTOM
Type
CUSTOM
Details
formed from heptane, ethyl acetate and acetic acid
CUSTOM
Type
CUSTOM
Details
to yield
CUSTOM
Type
CUSTOM
Details
after evaporation of the product
ADDITION
Type
ADDITION
Details
containing fractions 4.2 g (57%) of the title compound as off-white solid

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)CC(=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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